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5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Physicochemical profiling Drug-likeness Permeability prediction

5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866349-42-0) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class, distinguished by a fused [1,3]dioxolo ring at the 4,5-g position of the quinoline core. With a molecular formula of C26H21N3O2 and a molecular weight of 407.47 g/mol, the compound features a 3,4-dimethylphenyl substituent at position 3 and a benzyl group at position 5.

Molecular Formula C26H21N3O2
Molecular Weight 407.473
CAS No. 866349-42-0
Cat. No. B2782363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS866349-42-0
Molecular FormulaC26H21N3O2
Molecular Weight407.473
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6)C
InChIInChI=1S/C26H21N3O2/c1-16-8-9-19(10-17(16)2)25-21-14-29(13-18-6-4-3-5-7-18)22-12-24-23(30-15-31-24)11-20(22)26(21)28-27-25/h3-12,14H,13,15H2,1-2H3
InChIKeyXIYXFBCZCDZHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866349-42-0): Structural Identity and Compound Class


5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866349-42-0) is a synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline class, distinguished by a fused [1,3]dioxolo ring at the 4,5-g position of the quinoline core . With a molecular formula of C26H21N3O2 and a molecular weight of 407.47 g/mol, the compound features a 3,4-dimethylphenyl substituent at position 3 and a benzyl group at position 5 . This scaffold places it within a family of compounds explored for central nervous system receptor modulation and other biological applications [1].

Why 5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Cannot Be Replaced by Its Des-Dioxolo or Methoxy Analogs


The [1,3]dioxolo ring fused at the 4,5-g position is not an inert structural decoration; it fundamentally alters the electron density distribution, hydrogen-bonding capacity, and conformational constraints of the pyrazoloquinoline core . Simple substitution of this compound with its des-dioxolo analog 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866349-40-8, MW 363.46) changes the polar surface area, logP, and the number of hydrogen bond acceptors, which can profoundly impact target binding, solubility, and metabolic stability . Without direct comparative pharmacological data, the physicochemical divergence alone is sufficient to caution against generic substitution in any structure-activity relationship (SAR)-dependent research or screening campaign [1].

Quantitative Differentiation Evidence for 5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline vs. Closest Analogs


Polar Surface Area and Hydrogen Bond Acceptor Count vs. Des-Dioxolo Analog

The [1,3]dioxolo ring in the target compound contributes two additional oxygen atoms as hydrogen bond acceptors compared to the des-dioxolo analog 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline (CAS 866349-40-8). The calculated polar surface area for the target compound is estimated at approximately 47.1 Ų based on the presence of the dioxolo oxygens and the N3 heterocyclic system, versus approximately 24.7 Ų for the des-dioxolo analog, which lacks the dioxolo oxygens and has only two hydrogen bond acceptors (the pyrazole and quinoline nitrogens) . This difference of approximately 22.4 Ų in topological polar surface area can significantly influence membrane permeability and oral bioavailability predictions under Lipinski's and Veber's rules [1].

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity (logP/logD) Differentiation from Des-Dioxolo Analog

The calculated logP for the des-dioxolo analog 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline is reported as 5.85 (ChemDiv vendor data), reflecting the high lipophilicity of the tetracyclic aromatic system with only two nitrogen heteroatoms . The target compound, which incorporates the [1,3]dioxolo ring with two additional oxygen atoms, is predicted to have a lower logP, estimated at approximately 4.9–5.2 based on the additive effect of the methylenedioxy group (typical ΔlogP contribution of -0.5 to -0.8 for an aromatic O-CH2-O moiety) [1]. This reduction in lipophilicity of approximately 0.6–0.9 log units distinguishes the target compound from its des-dioxolo counterpart in a property space that correlates with metabolic clearance, plasma protein binding, and non-specific tissue binding [2].

Lipophilicity Metabolic stability SAR differentiation

Molecular Weight and Heavy Atom Count Differentiation from Des-Dioxolo Analog

The target compound (MW 407.47 g/mol, 31 heavy atoms) is structurally differentiated from the des-dioxolo analog 5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline (MW 363.46 g/mol, 28 heavy atoms) by the addition of the methylenedioxy bridge (O-CH2-O, +44.01 Da) . This 44 Da difference, representing a 12.1% increase in molecular weight, is significant in the context of lead optimization where every heavy atom addition must be justified by a commensurate gain in potency, selectivity, or ADME profile [1]. The dioxolo ring also contributes additional conformational rigidity by locking the 4,5-positions of the quinoline into a constrained bicyclic framework, which may reduce the entropic penalty upon target binding if the bioactive conformation is pre-organized [1].

Molecular weight Lead-likeness Fragment-based screening

Core Scaffold Class Differentiation: Dioxolo-Pyrazoloquinoline vs. Simple Pyrazoloquinoline GABA-A/Benzodiazepine Receptor Ligand Activity

Published structure-activity relationship (SAR) studies on pyrazolo[4,3-c]quinolin-3-one derivatives demonstrate that substituent modifications on the quinoline ring profoundly modulate binding affinity at the central benzodiazepine receptor (GABA-A) [1]. Savini et al. (2001) reported that the introduction of electron-donating or electron-withdrawing groups at the quinoline 7- and 8-positions (analogous to the dioxolo substitution pattern in the target compound) resulted in Ki values ranging from 2.3 nM to >1000 nM in [3H]flunitrazepam displacement assays using bovine brain membranes [1]. While the target compound is a dioxolo-substituted pyrazolo[4,3-c]quinoline (not a 3-one derivative), the class-level inference from these congeneric series indicates that modifications at the dioxolo position can alter receptor binding affinity by up to 400-fold [1][2]. Comparative data for the exact target compound versus its close analogs in this specific assay are not publicly available.

GABA-A receptor Benzodiazepine binding site Anxiolytic

Recommended Application Scenarios for 5-Benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Based on Verified Differentiation Evidence


SAR-by-Catalog Exploration of Dioxolo Ring Contribution to CNS Receptor Binding

Given the class-level evidence that substituents at the quinoline 4,5-positions critically modulate GABA-A/benzodiazepine receptor binding affinity [1], this compound is best suited as a structural probe in parallel screening panels alongside its des-dioxolo analog (CAS 866349-40-8) and 8-methoxy analog (CAS 866349-41-9). The approximately 91% increase in polar surface area and the conformational rigidity imposed by the dioxolo ring provide a clear structure-property relationship (SPR) basis for interpreting differential activity in CNS receptor binding, functional, or phenotypic assays .

Physicochemical Property-Driven Probe for Membrane Permeability and Metabolic Stability Studies

The estimated logP reduction of 0.6–0.9 units relative to the des-dioxolo analog [1] positions this compound as a matched molecular pair for investigating the impact of moderate lipophilicity changes on passive membrane permeability (e.g., PAMPA or Caco-2 assays), microsomal metabolic stability, and plasma protein binding. The dioxolo moiety's oxygen atoms also introduce potential sites for oxidative metabolism (O-dealkylation), making this compound useful for metabolite identification studies comparing metabolic soft spots between dioxolo-containing and dioxolo-lacking scaffolds .

Fragment-Based or DNA-Encoded Library (DEL) Follow-Up with Constrained Bicyclic Topology

The [1,3]dioxolo ring provides conformational pre-organization of the quinoline core, a feature valued in fragment-based drug discovery where rigidification can enhance binding entropy. The 31 heavy atom count (MW 407) and the dual hydrogen bond donor/acceptor capacity of the dioxolo oxygens [1] make this compound a suitable starting point for structure-based design, particularly if co-crystal structures with the target protein reveal productive interactions mediated by the dioxolo oxygen atoms that would be absent in the des-dioxolo analog .

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